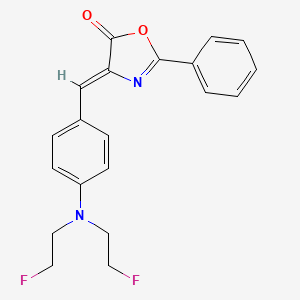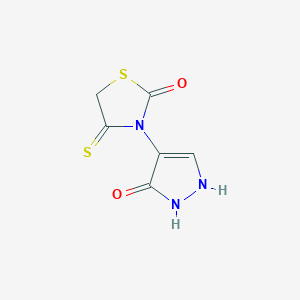
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one is a heterocyclic compound that features both pyrazole and thiazolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole and thiazolidinone derivatives.
Applications De Recherche Scientifique
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-thione
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-sulfone
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both pyrazole and thiazolidinone rings. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C6H5N3O2S2 |
|---|---|
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
3-(3-oxo-1,2-dihydropyrazol-4-yl)-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C6H5N3O2S2/c10-5-3(1-7-8-5)9-4(12)2-13-6(9)11/h1H,2H2,(H2,7,8,10) |
Clé InChI |
KZDCLIPGQXRMKQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=S)N(C(=O)S1)C2=CNNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)

![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
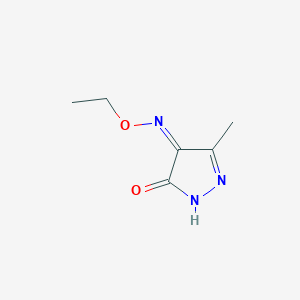
![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
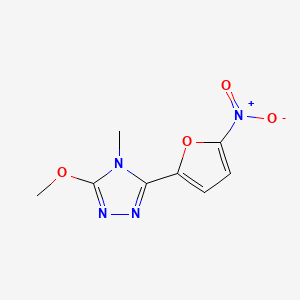

![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
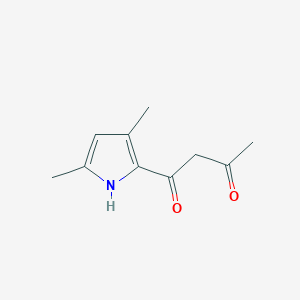
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)

![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
